molecular formula C17H18N6O2 B2540550 N-(2-(3,5-dimethylphenoxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide CAS No. 1448075-34-0

N-(2-(3,5-dimethylphenoxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2540550
CAS No.: 1448075-34-0
M. Wt: 338.371
InChI Key: BMIBFRBUTRCRSA-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenoxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
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Biological Activity

N-(2-(3,5-dimethylphenoxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article delves into the synthesis, biological properties, and therapeutic applications of this compound, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a pyridazine ring fused with a triazole moiety. The synthesis typically involves multi-step reactions that can include cyclization and functional group modifications. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds often utilize methods such as:

  • Formation of the Pyridazine Ring : This may involve condensation reactions between suitable precursors.
  • Introduction of the Triazole Moiety : Often achieved through cycloaddition reactions involving azides and alkynes.
  • Functionalization : The final steps usually involve attaching phenoxy and ethyl groups through nucleophilic substitutions.

Anticancer Properties

Research indicates that compounds with similar structures to this compound exhibit significant anticancer activities. For instance, triazole derivatives have been shown to inhibit various cancer cell lines effectively. A study demonstrated that related triazole compounds had IC50 values in the low micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

CompoundCell LineIC50 (µM)
Triazole Derivative AHCT-1166.2
Triazole Derivative BT47D27.3

These findings suggest that the incorporation of triazole rings enhances biological activity against cancer cells.

The mechanism through which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The triazole moiety can interact with various receptors, potentially modulating signaling pathways critical for tumor growth .

Pharmacological Applications

In addition to anticancer properties, derivatives of 1H-1,2,4-triazoles have been explored for their potential in treating other conditions:

  • Antifungal Activity : Some studies have indicated that triazole derivatives possess antifungal properties, making them candidates for treating fungal infections.
  • Anti-inflammatory Effects : Certain compounds in this class have demonstrated anti-inflammatory activities, which could be beneficial in treating chronic inflammatory diseases .

Case Studies

A notable case study involved a derivative of the compound being tested in preclinical trials for lung cancer treatment. The results showed substantial tumor regression in animal models treated with the compound compared to controls . This underscores the potential of this compound as a therapeutic agent.

Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-12-7-13(2)9-14(8-12)25-6-5-19-17(24)15-3-4-16(22-21-15)23-11-18-10-20-23/h3-4,7-11H,5-6H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIBFRBUTRCRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC(=O)C2=NN=C(C=C2)N3C=NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.